molecular formula C11H20O3 B14725919 formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 5655-91-4

formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B14725919
CAS No.: 5655-91-4
M. Wt: 200.27 g/mol
InChI Key: UAQVMSCCHSGPFK-GZJXKWBNSA-N
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Description

Formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is a compound that combines formic acid with a bicyclic alcohol structure. The bicyclic alcohol, also known as borneol, is a naturally occurring organic compound found in various essential oils. It is known for its pleasant aroma and has been used in traditional medicine and perfumery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol can be achieved through several methods. One common method involves the reduction of camphor using sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an organic solvent such as ethanol or ether at room temperature. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of camphor. This process uses a metal catalyst such as palladium or platinum and hydrogen gas under high pressure and temperature. The resulting product is then separated and purified using various techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents and acids.

Major Products

Scientific Research Applications

(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with various molecular targets and pathways. It is known to interact with enzymes and receptors in the body, leading to its antimicrobial and anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of certain enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

5655-91-4

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H18O.CH2O2/c1-9(2)7-4-5-10(9,3)8(11)6-7;2-1-3/h7-8,11H,4-6H2,1-3H3;1H,(H,2,3)/t7-,8+,10+;/m0./s1

InChI Key

UAQVMSCCHSGPFK-GZJXKWBNSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@H]2O.C(=O)O

Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C.C(=O)O

Origin of Product

United States

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